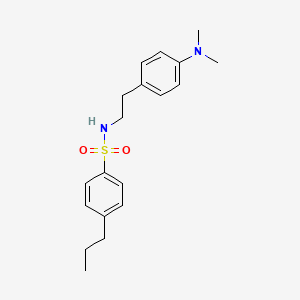

N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide

Description

N-(4-(Dimethylamino)phenethyl)-4-propylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-propyl-substituted benzene ring and a phenethylamine side chain modified with a dimethylamino group at the para position. Its molecular formula is C₁₉H₂₇N₃O₂S, with a molecular weight of 361.5 g/mol. The dimethylamino group introduces basicity (pKa ~8–9), influencing solubility and membrane permeability, while the propyl chain enhances lipophilicity.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-4-5-16-8-12-19(13-9-16)24(22,23)20-15-14-17-6-10-18(11-7-17)21(2)3/h6-13,20H,4-5,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGPSIDTLJIMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of 4-(dimethylamino)phenethylamine, which can be synthesized by the reduction of 4-(dimethylamino)phenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. This intermediate is then reacted with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the sulfonamide moiety can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The compound may also interfere with cellular pathways by binding to receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Synthesis : Microwave-assisted methods () using palladium catalysts are effective for introducing complex substituents, suggesting scalable routes for the target compound .

- Analytical Characterization : NMR and ESI-MS () confirm the integrity of sulfonamide derivatives, with HPLC retention times (~11.1 minutes) indicating moderate polarity .

- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., tert-butyl, naphthyl) improve receptor selectivity but may require formulation adjustments to mitigate solubility issues .

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and antitumor effects.

Antitumor Activity

Research indicates that compounds similar to N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide exhibit significant antitumor properties. Specifically, studies have shown that such compounds can inhibit the proliferation of cancer cell lines associated with various mutations in protein kinases, particularly B-Raf V600E and c-Raf-1.

- Mechanism of Action : These compounds act primarily by modulating the activity of Raf protein kinases, which are crucial in the signaling pathways that regulate cell growth and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antiviral Activity

The compound also shows promise as an antiviral agent. Studies focusing on HIV-1 have demonstrated that benzenesulfonamide derivatives can inhibit viral replication effectively.

- Potency : For example, a related compound exhibited an EC50 value of 90 nM against HIV-1 NL4–3, indicating potent antiviral activity . The mechanism involves interference with the HIV-1 capsid assembly process, which is critical for viral replication.

Summary of Biological Activities

| Activity Type | Target | EC50 Value | Reference |

|---|---|---|---|

| Antitumor | B-Raf V600E mutant | Not specified | |

| Antiviral | HIV-1 NL4–3 | 90 nM |

Case Study 1: Cancer Treatment

In a study examining the efficacy of N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide on various cancer cell lines, it was found to significantly reduce cell viability in melanoma and colorectal cancer models. The treatment led to a marked decrease in cell proliferation rates compared to control groups.

Case Study 2: HIV Inhibition

A recent investigation into the antiviral properties of benzenesulfonamide derivatives revealed that certain modifications to the structure enhanced their potency against HIV-1. The study highlighted a derivative with improved metabolic stability and pharmacokinetic profiles compared to earlier compounds like PF-74 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzene ring significantly influence biological activity. For instance:

- Substitutions at specific positions on the benzene ring either enhance or diminish the compound's efficacy against target proteins.

- Compounds with electron-donating groups tend to exhibit higher potency against both cancer and viral targets.

Pharmacokinetics and Metabolic Stability

Research has shown that certain derivatives demonstrate favorable pharmacokinetic properties, including:

- Improved oral bioavailability.

- Reduced toxicity profiles.

These findings are essential for developing effective therapeutic agents based on this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.